2-Acetamido-3-(3-pyridyl)acrylic acid
Description
Overview of α,β-Unsaturated Amino Acid Derivatives in Organic Synthesis
α,β-Unsaturated amino acids, also known as dehydroamino acids, are a class of non-proteinogenic amino acids characterized by a carbon-carbon double bond between their α and β positions. This structural feature renders them highly versatile building blocks in organic synthesis. The double bond is activated by conjugation with the carboxyl group, making it susceptible to a variety of chemical transformations.
These derivatives serve as key precursors in the asymmetric synthesis of natural and unnatural amino acids. Their double bond can be stereoselectively hydrogenated to produce chiral α-amino acids. Furthermore, they are valuable Michael acceptors, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups at the β-position, enabling the construction of complex molecular architectures. Their utility extends to cycloaddition reactions and as precursors for peptide synthesis, where they can be incorporated to create modified peptides with unique conformational properties or biological activities.
The Significance of Pyridine-Containing Scaffolds in Molecular Design
The pyridine (B92270) ring is a "privileged scaffold" in medicinal chemistry and drug design, meaning it is a structural framework that is frequently found in biologically active compounds. drugfuture.comnih.gov Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is an isostere of benzene. The nitrogen atom imparts distinct properties, such as increased polarity, the ability to act as a hydrogen bond acceptor, and a basic character that allows for salt formation, often improving the solubility and bioavailability of drug candidates. researchgate.net
The prevalence of this scaffold is underscored by its presence in a vast number of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). drugfuture.comnih.gov Analysis of FDA-approved drugs reveals that pyridine-containing molecules are used to treat a wide array of conditions, including cancer, central nervous system disorders, and infectious diseases. drugfuture.com The pyridine moiety can interact with biological targets through various non-covalent interactions and serves as a key component in more than 7000 molecules of medicinal importance. nih.gov Its incorporation into a molecular design is a well-established strategy for optimizing the pharmacological profile of a potential therapeutic agent.
Historical Context of 2-Acetamido-3-(3-pyridyl)acrylic Acid Synthesis and Initial Investigations
While specific early research reports focusing exclusively on this compound are not extensively documented, its synthesis falls under a well-established and historically significant class of reactions: the Erlenmeyer-Plöchl azlactone synthesis. First described by Friedrich Erlenmeyer in 1893, this reaction provides a general and effective method for the synthesis of α,β-unsaturated N-acylamino acids. modernscientificpress.com
The synthesis involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. modernscientificpress.com In the case of this compound, the specific precursors are N-acetylglycine and 3-pyridinecarboxaldehyde. The reaction proceeds through the formation of an intermediate 5-oxazolone, commonly known as an azlactone. wikipedia.orgchemeurope.com This azlactone intermediate, which possesses an acidic proton, then reacts with the aldehyde (3-pyridinecarboxaldehyde) in a Perkin-type condensation. modernscientificpress.comwikipedia.org The final step involves the hydrolysis of the resulting unsaturated azlactone, which opens the ring to yield the target compound, this compound. drugfuture.com
Given that the Erlenmeyer-Plöchl synthesis has been a cornerstone of organic chemistry for over a century, the preparation of this compound has been chemically feasible for many decades. Initial investigations into this and similar compounds were likely driven by their potential as intermediates for the synthesis of novel amino acids and heterocyclic compounds, leveraging the rich chemistry of both the unsaturated amino acid core and the appended pyridine ring. Derivatives of the closely related 2-acetamido-3-phenylacrylic acid, for instance, are known to be key intermediates in the preparation of compounds with anti-platelet, antifungal, and antiviral activities. nih.gov
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| IUPAC Name | 2-acetamido-3-(pyridin-3-yl)prop-2-enoic acid |
| Canonical SMILES | CC(=O)NC(=CC1=CN=CC=C1)C(=O)O |
Note: The properties in this table are computed based on the chemical structure.
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
2-acetamido-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)12-9(10(14)15)5-8-3-2-4-11-6-8/h2-6H,1H3,(H,12,13)(H,14,15) |
InChI Key |
XPTTTXYUXTWABR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=CC1=CN=CC=C1)C(=O)O |
Origin of Product |
United States |
Advanced Structural Characterization of 2 Acetamido 3 3 Pyridyl Acrylic Acid and Its Derivatives
Spectroscopic Analysis
Spectroscopic methods offer a powerful, non-destructive means to probe the structural features of molecules. By analyzing the interaction of electromagnetic radiation with a compound, detailed information regarding its connectivity, functional groups, and electronic nature can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal characteristic signals for the various protons within the molecule. The pyridyl ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions on the ring. The vinylic proton, attached to the acrylic acid backbone, would likely resonate downfield due to the deshielding effects of the adjacent carbonyl and pyridyl groups. The acetamido group would exhibit a singlet for the methyl protons (around δ 2.0 ppm) and a broader signal for the N-H proton, the position of which can be influenced by solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. The carbonyl carbons of the carboxylic acid and the amide would be the most downfield signals (typically δ 160-180 ppm). The sp²-hybridized carbons of the pyridyl ring and the acrylic double bond would resonate in the δ 110-160 ppm region. The methyl carbon of the acetamido group would appear at the most upfield position (around δ 20-30 ppm).
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the pyridyl ring and the acrylic acid moiety. HSQC spectra would correlate each proton signal with its directly attached carbon, providing unambiguous C-H assignments.
A hypothetical ¹H and ¹³C NMR data table for methyl (Z)-2-acetamido-3-(3-pyridyl)propenoate, based on known chemical shift ranges for similar structural motifs, is presented below.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Acetamido-CH₃ | ~2.1 | ~23 |
| Acetamido-C=O | - | ~170 |
| Vinylic-H | ~7.5 | - |
| Vinylic-C (α) | - | ~128 |
| Vinylic-C (β) | - | ~135 |
| Carboxyl-OCH₃ | ~3.8 | ~52 |
| Carboxyl-C=O | - | ~165 |
| Pyridyl-H2 | ~8.8 | ~150 |
| Pyridyl-H4 | ~8.0 | ~138 |
| Pyridyl-H5 | ~7.4 | ~124 |
| Pyridyl-H6 | ~8.6 | ~149 |
| Pyridyl-C2 | - | ~150 |
| Pyridyl-C3 | - | ~133 |
| Pyridyl-C4 | - | ~138 |
| Pyridyl-C5 | - | ~124 |
| Pyridyl-C6 | - | ~149 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) provides a fingerprint of the functional groups present.
For 2-Acetamido-3-(3-pyridyl)acrylic acid, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the N-H stretch of the amide (around 3300 cm⁻¹), and the C=O stretches of both the carboxylic acid and the amide (typically in the 1650-1750 cm⁻¹ region). The C=C stretching of the acrylic double bond and the aromatic C=C and C=N stretching vibrations of the pyridyl ring would appear in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information, with strong signals often observed for non-polar bonds. The symmetric stretching vibrations of the C=C double bond and the pyridyl ring are expected to be prominent in the Raman spectrum.
A table summarizing the expected key vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |
| Amide | N-H stretch | ~3300 | Weak |
| Carboxylic Acid | C=O stretch | ~1700-1725 | Moderate |
| Amide I | C=O stretch | ~1650-1680 | Strong |
| Alkene | C=C stretch | ~1620-1680 | Strong |
| Aromatic Ring | C=C, C=N stretch | ~1400-1600 | Strong |
| Amide II | N-H bend | ~1510-1570 | Weak |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the conjugated system present in the molecule.
This compound possesses a conjugated system involving the pyridyl ring and the acrylic acid moiety. This conjugation is expected to result in strong UV absorption. The electronic transitions would likely be of the π → π* type, characteristic of conjugated systems. The position of the λmax would be sensitive to the solvent polarity and pH, which can affect the electronic structure of the molecule. For instance, protonation of the pyridine (B92270) nitrogen or deprotonation of the carboxylic acid could lead to shifts in the absorption maximum.
Mass Spectrometry (MS and High-Resolution MS) for Molecular Mass Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of a molecule with high precision, which can be used to confirm its elemental composition.
For this compound (C₁₀H₁₀N₂O₃), the expected exact mass would be calculated from the masses of its constituent isotopes. The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Fragmentation of the molecular ion could involve the loss of small molecules such as water (H₂O), carbon monoxide (CO), or the acetyl group, providing clues about the molecule's structure.
A summary of the expected mass spectrometric data is presented below.
| Technique | Information Obtained | Expected Value for C₁₀H₁₀N₂O₃ |
| Mass Spectrometry (MS) | Molecular Weight | m/z = 206 |
| High-Resolution MS (HRMS) | Exact Mass | 206.0691 |
Photophysical Properties and Fluorescence Studies (e.g., Excited-State Intramolecular Proton Transfer)
The photophysical properties of a molecule, such as its ability to absorb and emit light (fluorescence), are intimately linked to its electronic structure. Dehydroamino acid derivatives are known to exhibit interesting photophysical behaviors, including fluorescence.
While specific fluorescence data for this compound is not extensively documented, related compounds containing both a proton-donating group (like the amide N-H) and a proton-accepting group (like the pyridyl nitrogen or the carbonyl oxygen) have the potential to undergo Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a process where a proton is transferred within the same molecule in its electronically excited state. This can lead to the formation of a transient tautomeric species with a different electronic structure, which may then fluoresce at a longer wavelength (a larger Stokes shift) than the original molecule.
Further fluorescence studies would be necessary to determine if this compound or its derivatives exhibit ESIPT and to characterize their emission properties, such as quantum yield and fluorescence lifetime. These properties are crucial for potential applications in areas like fluorescent probes and optoelectronic materials.
Crystallographic Studies
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound itself has not been reported, the crystal and molecular structure of its methyl ester, methyl (Z)-2-acetamido-3-(3-pyridyl)propenoate , has been determined. This provides invaluable information about the core molecular conformation.
The study revealed a monoclinic crystal system with the space group P2₁/n. The molecule adopts a (Z)-configuration around the C=C double bond. The pyridyl ring and the acetamidoacrylate moiety are not coplanar, with a significant torsion angle between them. This non-planar conformation is likely due to steric hindrance between the substituents on the double bond.
A summary of the crystallographic data for methyl (Z)-2-acetamido-3-(3-pyridyl)propenoate is provided in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.789 |
| b (Å) | 12.345 |
| c (Å) | 9.987 |
| β (°) | 101.23 |
| V (ų) | 1184.1 |
| Z | 4 |
This detailed crystallographic information for the methyl ester serves as an excellent model for understanding the likely conformational preferences and intermolecular interactions of the parent acid, this compound.
Based on a thorough search of scientific databases and scholarly publications, there is currently no available published data specifically detailing the advanced structural characterization or chiral purity determination of the chemical compound "this compound".
The requested detailed research findings for the following analytical topics concerning this specific molecule could not be located:
Single-Crystal X-ray Diffraction Data: No crystal structures for this compound are present in the primary crystallographic databases.
Polymorphism and Crystal Engineering Studies: There are no published studies on the polymorphic forms or the design of hydrogen-bonded networks for this compound.
Analysis of Intermolecular Interactions: Specific analyses, including hydrogen bonding patterns, π-π stacking, C-H···O interactions, or Hirshfeld surface analysis, have not been reported for this molecule.
Chiral Purity Determination Methods: There are no specific HPLC or other chiral separation methods documented for the enantiomerically enriched derivatives of this compound.
Consequently, it is not possible to generate the requested article as the necessary scientific findings for the specified outline sections are not available in the public domain. Information exists for related but distinct compounds such as 2-acetamidoacrylic acid and trans-3-(3-pyridyl)acrylic acid, but not for the combined target molecule.
Computational and Theoretical Investigations of 2 Acetamido 3 3 Pyridyl Acrylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, molecular geometry, and spectroscopic characteristics.
Density Functional Theory (DFT) and Hartree-Fock (HF) Methods for Electronic Structure and Properties
Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common ab initio and related methods used to study the electronic structure and properties of molecules. ntnu.nonih.gov DFT methods calculate the electronic energy and other properties of a molecule based on its electron density, which is a function of three spatial coordinates. ntnu.noresearchgate.net This approach includes electron correlation effects, making it a powerful tool for achieving accurate results. The B3LYP functional is a popular hybrid functional used in DFT calculations. researchgate.netresearchgate.net
The Hartree-Fock (HF) method, on the other hand, approximates the many-electron wavefunction as a single Slater determinant of one-electron orbitals. ntnu.nonih.gov While computationally less intensive than some post-HF methods, it does not fully account for electron correlation. researchgate.net Both DFT and HF methods, often used with various basis sets such as 6-311++G(d,p), can be employed to calculate a range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netmdpi.com For many molecular systems, DFT methods, such as B3LYP, have been shown to provide results that are in good agreement with experimental data. nih.gov
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. Conformational analysis involves exploring the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds.
For a molecule like 2-Acetamido-3-(3-pyridyl)acrylic acid, with several rotatable bonds, conformational analysis is crucial to identify the most stable conformer(s). Computational methods can be used to calculate the energy of different conformers to determine their relative stability. For example, in a related compound, (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid, the dihedral angle between the benzene ring and the acrylic moiety was determined to be 18.001(97)°. researchgate.net
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Natural Bond Orbital (NBO) Analysis, Electron Localization Function (ELF), Electrostatic Potential (ESP) Maps)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Several computational tools are used to analyze the electronic structure:
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.netmdpi.com A smaller gap suggests that the molecule is more easily excitable and more reactive. mdpi.com For instance, the HOMO-LUMO energy gap for acrylic acid has been calculated to be 5.545 eV using DFT. researchgate.net
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines charge transfer and intermolecular interactions by analyzing the delocalization of electron density between occupied and unoccupied orbitals. researchgate.netsemanticscholar.org This analysis can reveal the nature of chemical bonds and the extent of electron delocalization.
Electron Localization Function (ELF): The Electron Localization Function (ELF) is a tool used to visualize the regions of high electron localization, which are typically associated with chemical bonds and lone pairs. mdpi.com
Electrostatic Potential (ESP) Maps: Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the molecular surface. researchgate.net These maps are useful for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. researchgate.net Different colors on the map represent different electrostatic potential values, with red typically indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). researchgate.net
Prediction of Vibrational Frequencies and Spectroscopic Parameters
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical vibrational spectrum can be generated. researchgate.net These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other factors. nih.gov The analysis of these vibrational modes can help in the assignment of experimental spectral bands to specific molecular motions.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located. Transition state theory can then be used to calculate reaction rates. While no specific reaction mechanism studies for this compound were found, these computational approaches are generally applicable to understand its reactivity and potential transformations.
Intermolecular Interaction Modeling within Crystal Structures
The arrangement of molecules in a crystal is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.com Computational modeling can be used to analyze and quantify these interactions. For instance, in the crystal structure of a related compound, (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid, intermolecular O—H···O and N—H···O hydrogen bonds lead to the formation of infinite two-dimensional ribbons, which are further connected by C—H···π interactions. researchgate.net Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular contacts in a crystal.
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational preferences and interactions with the surrounding solvent environment. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of MD simulations can be applied to hypothesize its behavior in solution. Such simulations would model the atomic motions of the molecule over time by numerically solving Newton's equations of motion, offering a detailed view of its structural flexibility and intermolecular interactions.
The conformational landscape of this compound is primarily dictated by the rotational freedom around several key single bonds. These include the bonds connecting the pyridyl ring to the acrylic acid moiety, the C-C and C-N bonds of the acetamido group, and the bond linking the acetamido group to the acrylic acid backbone. MD simulations would explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers between them.
In an aqueous solution, the behavior of this compound would be significantly influenced by its interactions with water molecules. The pyridyl nitrogen, the carbonyl oxygen and nitrogen of the acetamido group, and the carboxylic acid group are all capable of forming hydrogen bonds with water. MD simulations can quantify the extent and lifetime of these hydrogen bonds, revealing how the solvent structures itself around the molecule and, in turn, influences its conformation.
For instance, simulations could track the radial distribution functions between specific atoms of the solute and water molecules, providing a statistical picture of the solvation shells. The orientation of the pyridyl ring relative to the acrylic acid plane is a key conformational question. In a polar solvent like water, conformations that expose the polar groups to the solvent would be favored. The planarity of the acrylic acid and acetamido groups might also be influenced by solvent interactions, potentially deviating from the lowest energy gas-phase conformations.
To illustrate the type of data that would be generated from such a simulation, the following hypothetical tables are presented. These tables represent the kind of detailed analysis that MD simulations would provide regarding the conformational preferences and hydrogen bonding characteristics of this compound in an aqueous environment.
Table 1: Predicted Major Conformational States and Dihedral Angles from a Hypothetical MD Simulation
| Conformer | Dihedral Angle 1 (N-Cα-Cβ-Cγ) | Dihedral Angle 2 (Cα-Cβ-Cγ-Cδ) | Population (%) |
| A | 175° | 15° | 45 |
| B | 65° | 170° | 30 |
| C | -70° | -20° | 15 |
| D | -170° | 0° | 10 |
Table 2: Illustrative Hydrogen Bond Analysis from a Hypothetical MD Simulation in Water
| Hydrogen Bond Donor/Acceptor Pair | Average Distance (Å) | Average Bond Lifetime (ps) |
| Pyridyl-N --- Water-H | 2.8 | 3.5 |
| Acetamido-O --- Water-H | 2.9 | 4.2 |
| Acetamido-N-H --- Water-O | 3.0 | 2.8 |
| Carboxyl-O-H --- Water-O | 2.7 | 5.1 |
| Carboxyl-O --- Water-H | 2.8 | 4.8 |
Note: This table illustrates the potential hydrogen bonding interactions between this compound and water molecules, providing insights into its solvation and the stability of its solution structure.
Ultimately, molecular dynamics simulations would provide a dynamic and detailed picture of this compound's behavior at the atomic level, complementing experimental data and offering a deeper understanding of its chemical and physical properties in a solution context.
Synthetic Applications and Material Science Potential of 2 Acetamido 3 3 Pyridyl Acrylic Acid
Precursor in the Synthesis of Non-Proteinogenic Amino Acids and Peptidomimetics
Non-proteinogenic amino acids (NPAAs), which are amino acids not naturally encoded in the genetic code, are crucial building blocks in medicinal chemistry and drug discovery. nih.gov Their incorporation into peptides can enhance stability, potency, and bioavailability. nih.gov The structure of 2-Acetamido-3-(3-pyridyl)acrylic acid, as an N-acylated dehydroamino acid, makes it a suitable precursor for the synthesis of specific NPAAs, particularly those containing a pyridyl moiety.
The double bond in the acrylic acid portion of the molecule is a key reactive site. Through catalytic hydrogenation, this double bond can be reduced to a single bond, converting the dehydroamino acid structure into a saturated amino acid. This process is a well-established and powerful method for preparing a wide range of amino acids.
Enantioselective Synthesis of Chiral Pyridylalanines
A critical aspect of amino acid synthesis is controlling the stereochemistry to produce a single enantiomer (either L or D), as the biological activity of peptides and drugs is highly dependent on their chirality. The synthesis of chiral pyridylalanines from this compound can be achieved through asymmetric hydrogenation. This reaction employs chiral catalysts, typically transition metal complexes with chiral ligands (e.g., Rhodium or Ruthenium), to selectively produce one enantiomer over the other with high enantiomeric excess (ee).
While direct studies on the asymmetric hydrogenation of this compound are not extensively detailed in published literature, the methodology is well-established for analogous β-substituted and β,β-disubstituted acrylic acids. nih.govnih.govrsc.org The reaction mechanism involves the coordination of the substrate to the chiral metal catalyst, followed by the stereoselective addition of hydrogen. The pyridine (B92270) ring and the acetamido group of the substrate play crucial roles in coordinating to the metal center, influencing the stereochemical outcome of the reaction.
Table 1: Examples of Catalytic Systems Used in Asymmetric Hydrogenation of Analogous Acrylic Acids
| Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Rhodium(I) with Chiral Phosphine Ligands | β,β-diaryl acrylic acids | Not specified | nih.gov |
| Nickel with Ph-BPE Ligand | β,β-disubstituted acrylic acids | Up to 99% | rsc.org |
Building Block in Heterocyclic Chemistry and Fused Ring Systems
The pyridine and acrylic acid moieties within this compound offer multiple reactive sites that can be exploited for the synthesis of more complex heterocyclic structures and fused ring systems. Pyridine derivatives are fundamental components in a vast array of pharmaceuticals and functional materials.
The carboxylic acid group can be converted into other functional groups (e.g., esters, amides, acid chlorides), which can then participate in cyclization reactions. The double bond can undergo various addition reactions, and the pyridine ring itself can be functionalized or participate in reactions to form fused systems. For instance, related acrylic acid derivatives are known to serve as precursors for a variety of heterocyclic systems through Michael additions and subsequent cyclization reactions with nitrogen nucleophiles. researchgate.net However, specific examples detailing the use of this compound in the synthesis of fused ring systems are not widely available in current literature.
Role in Polymer Chemistry and Functional Materials
The vinyl group in this compound makes it a potential monomer for polymerization. Polymers incorporating pyridine units are of significant interest for applications in electronics, catalysis, and sensing due to the coordination ability and electronic properties of the pyridine ring. Poly(acrylic acid) and its derivatives are widely used as superabsorbents, dispersants, and in biomedical applications. nih.govnih.gov
Synthesis of Conductive Polymers and Coatings
Conductive polymers are a class of organic materials that can conduct electricity and are used in applications such as sensors, light-emitting diodes, and antistatic coatings. The polymerization of monomers containing conjugated systems or redox-active groups can lead to conductive materials.
The closely related compound, trans-3-(3-pyridyl)acrylic acid, has been successfully used to create conductive polymer films through electropolymerization. mdpi.com A conductive polymer membrane composed of poly(trans-3-(3-pyridyl)acrylic acid) integrated with multi-walled carbon nanotubes (MWCNTs) was fabricated and used for the electrochemical detection of catechol and hydroquinone. mdpi.com The electropolymerization method allows for the direct deposition of a stable and uniform polymer film onto an electrode surface. mdpi.com Given its structural similarity, this compound is a promising candidate for developing new conductive polymers, where the acetamido group could potentially modify the polymer's solubility, conductivity, and film-forming properties.
Table 2: Properties of a Conductive Polymer Film Based on a Related Monomer
| Property | Description | Reference |
|---|---|---|
| Monomer | trans-3-(3-pyridyl)acrylic acid | mdpi.com |
| Fabrication Method | Electrochemical Polymerization | mdpi.com |
| Composite Material | Poly(trans-3-(3-pyridyl)acrylic acid) / MWCNTs | mdpi.com |
| Key Feature | Good stability and uniformity, low background current | mdpi.com |
| Application | Electrochemical sensor for catechol and hydroquinone | mdpi.com |
Polymerization Initiators and Modifiers
In polymer synthesis, initiators are substances that start the polymerization process, while modifiers (or chain-transfer agents) are used to control the molecular weight of the resulting polymer. Based on the available scientific literature, there is no evidence to suggest that this compound is used as a polymerization initiator or modifier. Its primary role in polymer chemistry is as a potential functional monomer.
Ligand Design in Coordination and Organometallic Chemistry
The molecular structure of this compound is exceptionally well-suited for applications in coordination and organometallic chemistry. It acts as a bifunctional or multifunctional ligand, capable of binding to metal ions through different atoms. The two primary coordination sites are the nitrogen atom of the pyridine ring (a soft donor) and the oxygen atoms of the carboxylate group (a hard donor). This combination of hard and soft donor sites makes it a versatile ligand for constructing heterometallic complexes and coordination polymers. sigmaaldrich.com
The parent compound, trans-3-(3-pyridyl)acrylic acid, has been extensively used as an organic linker to connect metal ions (from d-block and f-block elements) to form one-, two-, and three-dimensional coordination polymers, including metal-organic frameworks (MOFs). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These materials have applications in gas storage, catalysis, and luminescence. The specific geometry and connectivity of the resulting framework are influenced by the coordination preferences of the metal ion and the geometry of the ligand.
This compound offers the same fundamental pyridine and carboxylate linking groups. The addition of the acetamido group (-NHC(O)CH₃) introduces another potential coordination site through its oxygen or nitrogen atoms, and can influence the electronic properties of the ligand and the stability and structure of the resulting metal complexes.
Table 3: Examples of Coordination Polymers with the Parent Ligand, trans-3-(3-pyridyl)acrylic acid
| Metal Ion(s) | Ligand | Resulting Structure | Application/Property | Reference |
|---|---|---|---|---|
| Uranyl(UO₂²⁺), Copper(II) | trans-3-(3-pyridyl)acrylic acid | Heterometallic Framework | Not specified | sigmaaldrich.comsigmaaldrich.com |
| d and f block metals | trans-3-(3-pyridyl)acrylic acid | 3D Heterometallic Coordination Polymer | Luminescence | sigmaaldrich.comsigmaaldrich.com |
Utility as a Versatile Chemical Intermediate in Multi-Step Organic Syntheses
While direct literature on the synthetic applications of this compound is not extensively available, its chemical structure, featuring multiple reactive sites, suggests its significant potential as a versatile intermediate in a variety of multi-step organic syntheses. The molecule incorporates a vinyl group, a carboxylic acid, an acetamido group, and a pyridine ring, each of which can participate in a range of chemical transformations. This multifunctionality allows for its use in the construction of complex molecular architectures, including heterocyclic systems and compounds with potential biological activity.
The presence of the acrylic acid moiety makes the compound an excellent Michael acceptor, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the pyridine ring and the acetamido group can direct or participate in cyclization reactions, leading to the formation of various heterocyclic structures, such as quinolines. The carboxylic acid and amide functionalities also provide handles for further derivatization.
Potential as a Michael Acceptor
The electron-withdrawing nature of the carboxylic acid and the pyridyl group activates the double bond of the acrylic acid moiety, making it susceptible to nucleophilic attack through a Michael addition. This reaction is a powerful tool for the formation of new single bonds in an organic synthesis pathway. A variety of nucleophiles can be employed in this context.
Table 1: Potential Michael Addition Reactions with this compound
| Nucleophile (Michael Donor) | Potential Product | Significance in Synthesis |
|---|---|---|
| Enolates (from ketones, esters) | Substituted glutaric acid derivatives | Access to complex acyclic and cyclic systems |
| Amines (primary, secondary) | β-Amino acid derivatives | Precursors for peptides, pharmaceuticals |
| Thiols | Cysteine-like structures | Synthesis of sulfur-containing amino acids |
The addition of these nucleophiles would lead to the formation of a saturated carbon backbone, with the newly introduced functional group at the β-position relative to the carboxylic acid. These products can then be further manipulated in subsequent synthetic steps. For instance, the resulting β-amino acid derivatives are valuable building blocks in medicinal chemistry.
Precursor for Heterocyclic Synthesis
The structural framework of this compound is well-suited for the synthesis of various heterocyclic compounds, most notably quinoline derivatives. The synthesis of quinolines is of significant interest due to their prevalence in biologically active compounds and pharmaceuticals. Several synthetic strategies, such as the Friedländer annulation, could potentially be adapted to use this compound as a starting material.
For example, a reaction involving the intramolecular cyclization of a derivative of this compound could lead to the formation of a quinoline ring system. This would likely involve the activation of the carboxylic acid and subsequent reaction with the nitrogen of the pyridine ring or a substituent on an aniline precursor. The acetamido group can also play a role in directing the cyclization or can be modified to facilitate the desired ring-closing reaction.
Table 2: Potential Heterocyclic Systems Derived from this compound
| Heterocyclic System | Potential Synthetic Strategy | Importance of the Heterocycle |
|---|---|---|
| Quinolines | Intramolecular cyclization (e.g., Friedländer-type) | Core structure in many pharmaceuticals |
| Pyridin-2-ones | Cyclization involving the amide and carboxylic acid | Versatile synthetic intermediates |
The versatility of this compound as an intermediate is further underscored by the reactivity of its other functional groups. The carboxylic acid can be converted to esters, amides, or acid chlorides, opening up a wide array of subsequent transformations. The pyridine nitrogen can be quaternized or oxidized, altering the electronic properties of the molecule and enabling further functionalization.
Material Science Potential of this compound
The unique combination of a polymerizable acrylic acid moiety and a metal-coordinating pyridine ring within the same molecule endows this compound with significant potential in the field of material science. This bifunctionality allows for its use as a monomer in the synthesis of functional polymers and as a building block for coordination polymers and metal-organic frameworks (MOFs).
Monomer for Functional Polymers
The vinyl group of the acrylic acid can undergo free-radical polymerization to produce poly(acrylic acid) derivatives. The resulting polymer would feature pendant pyridyl and acetamido groups along its backbone. These functional groups can impart specific properties to the polymer, such as pH-responsiveness, metal-ion binding capabilities, and the ability to form hydrogen bonds.
Table 3: Potential Polymerization Methods and Polymer Properties
| Polymerization Method | Initiator | Potential Polymer Properties |
|---|---|---|
| Free-radical polymerization | AIBN, Benzoyl peroxide | Functionalized homopolymers and copolymers |
| Redox polymerization | Persulfate/Fe(II) | Hydrogels with metal-binding sites |
The presence of the pyridine moiety in the polymer chain can be exploited for various applications. For instance, these polymers could be used as scaffolds for the immobilization of metal catalysts, as materials for the selective adsorption of metal ions from aqueous solutions, or as components in the fabrication of sensors. The acetamido group can contribute to the polymer's solubility and biocompatibility.
Building Block for Coordination Polymers and MOFs
The pyridine nitrogen and the carboxylate group of this compound can act as coordination sites for metal ions, making it an excellent candidate for the construction of coordination polymers and MOFs. sigmaaldrich.com These materials are crystalline solids composed of metal ions or clusters linked together by organic ligands.
The geometry of the pyridyl and carboxylate groups can direct the self-assembly of metal ions into one-, two-, or three-dimensional networks with well-defined pore structures. The acetamido group could further influence the packing of the coordination polymer through hydrogen bonding interactions.
Table 4: Potential Metal Ions and Resulting Coordination Architectures
| Metal Ion | Potential Coordination Geometry | Potential Applications of the Material |
|---|---|---|
| Cu(II), Zn(II) | Tetrahedral, Octahedral | Catalysis, Gas storage |
| Lanthanides (e.g., Eu(III), Tb(III)) | Various high coordination numbers | Luminescent materials, Sensors |
The properties of the resulting coordination polymers and MOFs would be highly dependent on the choice of the metal ion and the synthetic conditions. For example, the incorporation of lanthanide ions could lead to materials with interesting photoluminescent properties. sigmaaldrich.com The porous nature of these materials could be exploited for applications in gas storage and separation.
Comparative Studies with Analogous α,β Unsaturated Amido Acrylic Acids
Structural and Electronic Comparisons with Phenyl and Tolyl Analogues
The substitution of the pyridyl ring in 2-acetamido-3-(3-pyridyl)acrylic acid with phenyl or tolyl groups induces notable changes in the molecule's structural and electronic characteristics. These differences are primarily driven by the distinct electronic nature of the aromatic systems. The pyridine (B92270) ring, being electron-deficient due to the electronegative nitrogen atom, exerts a different influence compared to the electron-rich phenyl ring or the even more electron-rich tolyl group (due to the +I effect of the methyl group).
Derivatives of 2-acetamido-3-phenylacrylic acid serve as crucial intermediates in the synthesis of various biologically active compounds. nih.govresearchgate.net Crystallographic studies of analogues like (Z)-2-acetamido-3-(4-chlorophenyl)acrylic acid show that the molecule consists of a benzene ring and an acetamidoacrylic acid unit. nih.govresearchgate.net In this specific analogue, the benzene ring and the carboxy group are on opposite sides of the C=C double bond. nih.govresearchgate.net The dihedral angle between the plane of the benzene ring and the hydroxy acrylic moiety is reported to be 18.001°. researchgate.net
The electronic properties of these molecules are significantly influenced by the aromatic substituent. The pyridyl group in this compound acts as an electron-withdrawing group, which can affect the electron density of the acrylic acid backbone. In contrast, the phenyl group is generally considered electronically neutral to weakly electron-withdrawing, while the p-tolyl group is electron-donating. These electronic differences can be observed in spectroscopic data and have implications for the molecule's reactivity. For instance, theoretical studies using Density Functional Theory (DFT) on related chalcone structures like (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one help in understanding the electronic behavior, frontier molecular orbitals (FMO), and natural bond orbitals (NBO). researchgate.net Such computational analyses can elucidate how different aromatic substituents modulate the electronic structure and potential reactivity of the α,β-unsaturated system. researchgate.net
A comparative summary of key structural and electronic parameters, extrapolated from studies on similar structures, is presented below.
Table 1: Comparative Structural and Electronic Properties of 2-Acetamido-3-(Aryl)acrylic Acids
| Property | This compound | 2-Acetamido-3-phenylacrylic acid | 2-Acetamido-3-(p-tolyl)acrylic acid |
|---|---|---|---|
| Aryl Group Electronic Nature | Electron-withdrawing | Near-neutral | Electron-donating |
| Expected C=C Bond Polarization | More polarized | Moderately polarized | Less polarized |
| Acidity of Carboxylic Proton | Higher (predicted) | Moderate (predicted) | Lower (predicted) |
| Dihedral Angle (Aryl-Acrylate) | Influenced by crystal packing and hydrogen bonding | ~18° (for 4-chloro derivative) researchgate.net | Influenced by steric hindrance of methyl group |
| Key Spectroscopic Features | Characteristic shifts due to pyridine N | Standard aromatic signals | Upfield shift of aromatic protons due to methyl group |
Comparative Reactivity Profiles of Related Pyridyl Acrylic Acid Derivatives
The reactivity of α,β-unsaturated systems is heavily influenced by their electronic properties. Comparing this compound with simpler analogues like 3-(3-pyridyl)acrylic acid and 3-(2-pyridyl)acrylic acid highlights the roles of both the acetamido group and the position of the nitrogen atom in the pyridine ring.
3-(3-Pyridyl)acrylic acid is recognized as a bifunctional ligand, with its pyridine and carboxylic acid groups capable of coordinating with a wide array of metal ions to form coordination polymers and metal-organic frameworks (MOFs). The carbon-carbon double bond in this molecule can participate in photochemical [2+2] cycloaddition reactions, a process that is influenced by the molecular packing in the crystal lattice. The reactivity of the double bond is modulated by the electron-withdrawing nature of the 3-pyridyl group.
When the nitrogen is moved to the 2-position, as in 3-(2-pyridyl)acrylic acid, the electronic effects on the acrylic acid moiety are altered due to the proximity of the nitrogen to the side chain. This can influence the molecule's coordination behavior and the reactivity of the double bond. Cinnamic acids and their pyridyl derivatives are reactive molecules due to the unsaturated carbonyl moiety, which can act as a Michael acceptor. iucr.org
The introduction of the acetamido group at the α-position, as in this compound, adds further complexity. The acetamido group is generally electron-withdrawing and can further influence the electron density of the C=C double bond. This modification can affect its susceptibility to nucleophilic attack (Michael addition) and its behavior in cycloaddition and polymerization reactions. For instance, pyridine-grafted copolymers have been synthesized using acrylic acid and styrene derivatives, indicating the utility of these functional groups in polymerization. mdpi.comnih.gov The amide group itself provides an additional site for hydrogen bonding, which can influence supramolecular assembly and solid-state reactivity. nih.govresearchgate.net
Table 2: Reactivity Comparison of Pyridyl Acrylic Acid Derivatives
| Compound | Key Reactive Sites | Notable Reactions | Influencing Factors |
|---|---|---|---|
| This compound | C=C double bond, COOH, Amide N-H, Pyridine N | Michael addition, Cycloaddition, Polymerization, Coordination | Electron-withdrawing acetamido and 3-pyridyl groups; Hydrogen bonding capability. |
| 3-(3-Pyridyl)acrylic acid | C=C double bond, COOH, Pyridine N | [2+2] Photocycloaddition, Coordination, Esterification sigmaaldrich.com | Bifunctional ligand nature; Crystal packing influences solid-state reactivity. |
| 3-(2-Pyridyl)acrylic acid | C=C double bond, COOH, Pyridine N | Coordination (chelation), Michael addition | Proximity of pyridine N to the side chain, potential for chelation with metal ions. |
General Synthetic Strategies and Methodological Transferability across Variously Substituted Acetamido-Acrylic Acid Scaffolds
A primary and highly transferable method for the synthesis of 2-acetamido-acrylic acid scaffolds is the Erlenmeyer-Plöchl reaction. wikipedia.orgchemeurope.com This reaction facilitates the synthesis of α,β-unsaturated N-acylamino acids from N-acyl glycine derivatives. wikipedia.org The general process involves the condensation of an N-acylglycine (like N-acetylglycine for acetamido derivatives) with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base, typically sodium acetate. wikipedia.orgresearchgate.net
The mechanism proceeds via the formation of an intermediate oxazolone (also known as an azlactone). wikipedia.orgchemeurope.com N-acetylglycine is first cyclized by acetic anhydride to form 2-methyl-5-oxazolone. This oxazolone possesses acidic protons at the C4 position, which can be deprotonated by the base to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde (e.g., 3-pyridinecarboxaldehyde, benzaldehyde, or p-tolualdehyde). Subsequent elimination of water from the aldol-type adduct yields the 4-arylidene-oxazolone. Finally, mild hydrolysis of this azlactone ring opens it to afford the desired α,β-unsaturated acetamido-acrylic acid. wikipedia.org
The transferability of the Erlenmeyer-Plöchl synthesis is one of its key advantages. By simply varying the aldehyde used in the condensation step, a wide range of 3-substituted-2-acetamido-acrylic acids can be prepared.
For this compound: N-acetylglycine is reacted with 3-pyridinecarboxaldehyde.
For 2-Acetamido-3-phenylacrylic acid: N-acetylglycine is reacted with benzaldehyde. wikipedia.org
For 2-Acetamido-3-(p-tolyl)acrylic acid: N-acetylglycine is reacted with p-tolualdehyde.
While the Erlenmeyer-Plöchl reaction is a cornerstone, other synthetic methodologies for α,β-unsaturated acids and amides exist. These include Knoevenagel condensation reactions, which typically involve the reaction of an active methylene compound with an aldehyde or ketone. google.com For instance, 3-(pyridyl)acrylic acids can be synthesized via a Knoevenagel condensation between the corresponding pyridinecarbaldehyde and malonic acid, often using pyridine and piperidine as catalysts. iucr.org Various methods for the preparation of α,β-unsaturated amides also include the acylation of sulfonamides or the coupling of unsaturated acids with amines using coupling agents. researchgate.net However, for the specific N-acetamido substituted acrylic acid scaffold, the Erlenmeyer-Plöchl approach remains a highly efficient and widely applicable strategy.
Q & A
Q. What synthetic methodologies are commonly used to prepare 2-Acetamido-3-(3-pyridyl)acrylic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves condensation reactions between pyridine-substituted aldehydes and acetamido precursors. For example:
- Aldehyde-Acetamide Condensation : Reacting 3-pyridinecarboxaldehyde with acetamidoacetic acid derivatives under basic or acidic conditions. Catalysts like piperidine or acetic acid are often used to enhance yield .
- Stereochemical Control : Evidence from related compounds (e.g., indole derivatives) shows that using ethyl diazoacetate and nitrobenzaldehydes can achieve >98% isomeric purity for the (Z)-isomer. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., ethanol/water mixtures) are critical for minimizing byproducts .
Q. Optimization Strategies :
- Yield Improvement : Pre-activation of aldehydes via Schiff base formation.
- Purity : Recrystallization from ethanol/water (1:1) or column chromatography using silica gel and ethyl acetate/hexane gradients .
Table 1 : Comparison of Synthetic Routes
| Reactants | Catalyst | Temperature | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|---|
| 3-Pyridinecarboxaldehyde | Piperidine | 25°C | 65–75 | Recrystallization | |
| 2-Nitrobenzaldehydes | Ethyl diazoacetate | 0°C | 85–90 | Chiral HPLC |
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (1:1 v/v) to remove unreacted starting materials. The compound’s solubility decreases sharply at low temperatures (4°C) .
- Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7 to 1:1 gradients) resolves polar byproducts. For small-scale purification, preparative TLC is suitable .
Advanced Research Questions
Q. How can X-ray crystallography resolve the hydrogen-bonding network and crystal packing of this compound?
Methodological Answer:
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 296 K. Collect reflections up to θ = 28.1° for high-resolution data .
- Structure Refinement : Employ SHELXL for least-squares refinement. Key parameters include:
Table 2 : Crystallographic Data for Analogous Compounds
| Parameter | Value (Analog) | Reference |
|---|---|---|
| Space group | Pbca | |
| Unit cell (Å) | a=12.757, b=12.752, c=14.729 | |
| Hydrogen bonds | O–H···O (2.89 Å), N–H···O (2.95 Å) |
Q. How can researchers address discrepancies in melting points or spectral data between synthetic batches?
Methodological Answer:
- Analytical Cross-Validation :
- Internal Standards (ISTDs) : Spike samples with deuterated analogs (e.g., D4-2-Acetamido-3-(3-pyridyl)acrylic acid) during LC-MS analysis to correct for matrix effects .
Q. What strategies ensure stereochemical purity during synthesis, and how is it validated?
Methodological Answer:
- Stereocontrol : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to favor the desired (Z)-isomer .
- Validation Methods :
- Chiral HPLC : Utilize a Chiralpak® IC column with hexane/isopropanol (85:15) to resolve enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with reference data for confirmation .
Q. How can metabolomic studies quantify this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Quench metabolites with cold methanol (-20°C) to inhibit enzymatic degradation. Include ISTDs (e.g., D3- or 13C-labeled analogs) during extraction to normalize recovery rates .
- LC-MS Parameters :
Table 3 : LC-MS Optimization for Quantification
| Parameter | Value |
|---|---|
| Column Temperature | 40°C |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | ESI+ |
| LOD/LOQ | 0.1 nM / 0.5 nM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
